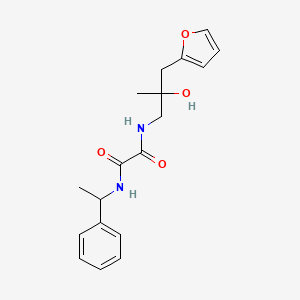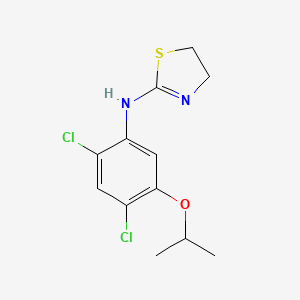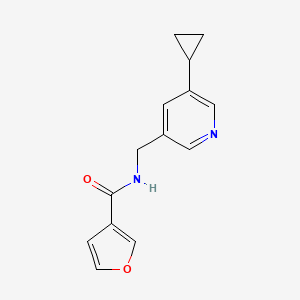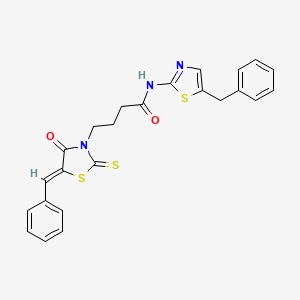![molecular formula C23H20N2O4 B2785282 1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione CAS No. 887467-92-7](/img/structure/B2785282.png)
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as spiro-oxindole and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of spiro-oxindole is not fully understood. However, studies have shown that spiro-oxindole can interact with various cellular targets, including DNA, RNA, and proteins. Spiro-oxindole has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. Additionally, spiro-oxindole has been shown to interact with ion channels and receptors, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Spiro-oxindole has been shown to have various biochemical and physiological effects. Studies have shown that spiro-oxindole can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, spiro-oxindole has been shown to inhibit the activity of enzymes involved in various metabolic pathways, such as glycolysis and the citric acid cycle. Physiologically, spiro-oxindole has been shown to have potential neuroprotective effects, as well as antibacterial, antifungal, and antiviral properties.
实验室实验的优点和局限性
Spiro-oxindole has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities with high purity. Additionally, spiro-oxindole has a high degree of structural diversity, which allows for the synthesis of analogs with potentially improved properties. However, spiro-oxindole also has some limitations for lab experiments. It can be unstable under certain conditions and may require specialized storage and handling. Additionally, spiro-oxindole can be difficult to work with due to its low solubility in water.
未来方向
There are several future directions for spiro-oxindole research. One potential direction is the investigation of spiro-oxindole as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole could be studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery. Further research could also focus on the synthesis of analogs with potentially improved properties, such as increased potency or selectivity. Overall, spiro-oxindole has shown potential in various scientific research applications and warrants further investigation.
合成方法
Spiro-oxindole can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Pictet-Spengler reaction. The one-pot three-component reaction involves the condensation of indole, aldehyde, and cyclic ketone in the presence of a catalyst. The Mannich reaction involves the reaction of indole, formaldehyde, and amine, followed by the addition of cyclic ketone. The Pictet-Spengler reaction involves the reaction of indole and cyclic ketone in the presence of a Lewis acid catalyst. These methods have been successful in producing spiro-oxindole with high yields and purity.
科学研究应用
Spiro-oxindole has shown potential in various scientific research applications. It has been studied for its anticancer, antibacterial, antifungal, and antiviral properties. Spiro-oxindole has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole has been studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery.
属性
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-19-13-23(29-20-8-4-2-6-16(19)20)9-11-25(12-10-23)22(28)21(27)17-14-24-18-7-3-1-5-15(17)18/h1-8,14,24H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXRWNNLHDLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine](/img/structure/B2785204.png)



![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)


![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-fluoroquinazoline](/img/structure/B2785215.png)

![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)
![2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one](/img/structure/B2785219.png)
![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)
